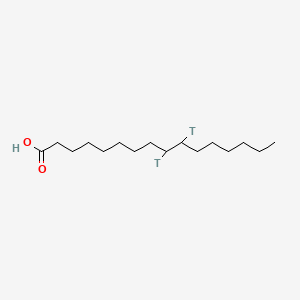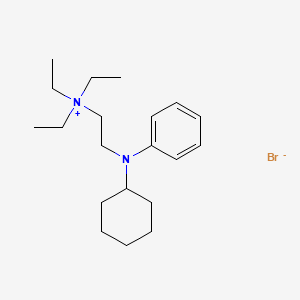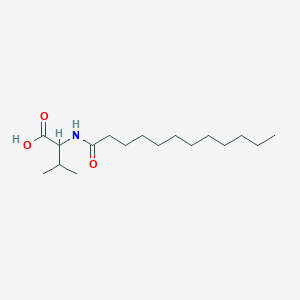
Barium dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium dodecanoate can be synthesized through a reaction between barium hydroxide and dodecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding dodecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of barium carbonate with dodecanoic acid under controlled conditions. This method ensures a higher yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Barium dodecanoate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate or carbonate ions, this compound can form insoluble barium sulfate or barium carbonate precipitates.
Substitution Reactions: The carboxylate group in this compound can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the formation of barium oxide and other byproducts.
Reducing Agents: Under reducing conditions, this compound may be converted back to dodecanoic acid and barium metal.
Major Products Formed:
Barium Sulfate: Formed in precipitation reactions with sulfate ions.
Barium Carbonate: Formed in precipitation reactions with carbonate ions.
Applications De Recherche Scientifique
Barium dodecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: this compound can be used in studies involving the interaction of barium ions with biological molecules.
Industry: this compound is used in the production of lubricants, stabilizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of barium dodecanoate involves the interaction of barium ions with various molecular targets. Barium ions can bind to negatively charged sites on molecules, altering their structure and function. This interaction can affect various biochemical pathways, depending on the specific context in which this compound is used.
Comparaison Avec Des Composés Similaires
Barium Stearate: Another barium carboxylate, but derived from stearic acid. It has similar applications but different physical properties due to the longer carbon chain of stearic acid.
Barium Oleate: Derived from oleic acid, it is used in similar industrial applications but has different solubility and reactivity characteristics.
Uniqueness: Barium dodecanoate is unique due to its specific chain length and the properties imparted by the dodecanoic acid moiety. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propriétés
Formule moléculaire |
C24H46BaO4 |
|---|---|
Poids moléculaire |
535.9 g/mol |
Nom IUPAC |
barium(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
RYTAZQLUNUCPFQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



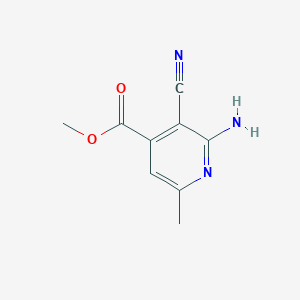
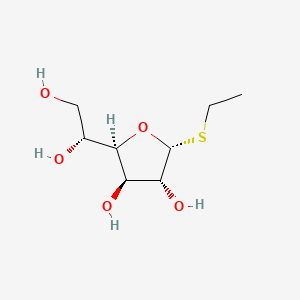

![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)

![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
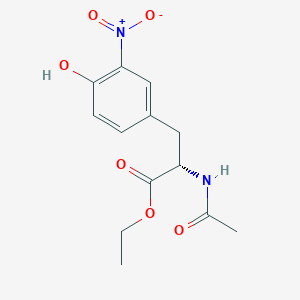
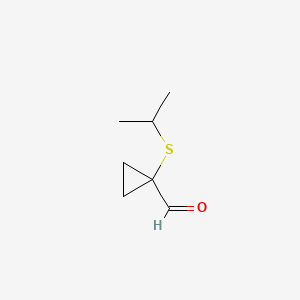
![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
